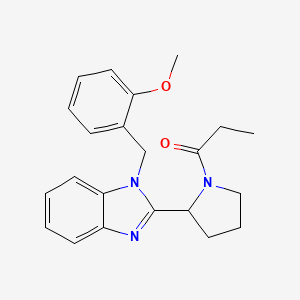
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis through the activation of caspases. It has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been found to have neuroprotective effects and to improve cognitive function in animal models. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole in lab experiments include its potential as a therapeutic agent in various fields, its ability to inhibit the growth of cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for further research on 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole. These include further studies on its mechanism of action, its potential as a therapeutic agent in various fields, and its safety and efficacy in humans. Other future directions include the development of new synthesis methods to improve the yield and purity of the final product, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. Its synthesis method has been optimized through various studies, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in cells. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for further research on this compound, and its potential as a therapeutic agent in various fields warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the reaction of 2-methoxybenzylamine with propionyl chloride to form 2-methoxybenzylpropionamide. This is then reacted with 1H-benzimidazole-2-carboxylic acid to produce the final compound. The synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
Propiedades
IUPAC Name |
1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-14-8-12-19(24)22-23-17-10-5-6-11-18(17)25(22)15-16-9-4-7-13-20(16)27-2/h4-7,9-11,13,19H,3,8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYUHKYDWTVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6051114.png)
![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclopentyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051129.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B6051131.png)
![ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6051138.png)
![7-chloro-6-ethoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6051170.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B6051180.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide](/img/structure/B6051182.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)

![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)